4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyridine scaffold . The bromination and subsequent nitrile introduction can be achieved through various catalytic and non-catalytic processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, often catalyzed by transition metals.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazo[1,2-a]pyridine core .
Scientific Research Applications
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The bromine and nitrile groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile group.
N-(Pyridin-2-yl)amides: Structurally related compounds with different functional groups.
Uniqueness
4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both the bromine and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C14H8BrN3 |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
4-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8BrN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H |
InChI Key |
GAVXGVGIXCUSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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